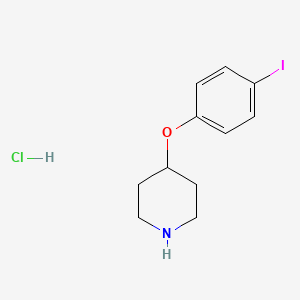

4-(4-Iodophenoxy)piperidine hydrochloride

Description

Propriétés

IUPAC Name |

4-(4-iodophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUJKMFRGRZABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(4-Iodophenoxy)piperidine hydrochloride involves the nucleophilic substitution reaction between 4-iodophenol and piperidine. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product.

- Starting Materials: 4-Iodophenol and piperidine.

- Reaction Type: Nucleophilic substitution, where the hydroxyl group of 4-iodophenol is displaced by the piperidine moiety.

- Solvents and Bases: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the phenol, enhancing its nucleophilicity.

- Temperature and Time: Reactions are often conducted at elevated temperatures with stirring to facilitate the substitution, typically ranging from room temperature to reflux conditions over several hours.

An intermediate frequently used in the synthesis is 4-(4-Iodo-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, which upon deprotection yields the target hydrochloride salt. This stepwise approach allows better control over reaction specificity and product purity.

Industrial Production Methods

Industrial-scale synthesis of this compound adapts the laboratory methods with optimizations for yield, scalability, and purity:

- Continuous Flow Reactors: These reactors enable precise control over reaction parameters such as temperature, reagent addition, and mixing, promoting consistent product quality.

- Automated Systems: Automated reagent addition and temperature control minimize human error and improve reproducibility.

- Purification Techniques: Post-reaction, purification is typically achieved through recrystallization or chromatographic methods to remove impurities and by-products.

- Yield Optimization: Reaction conditions are fine-tuned, including solvent choice, base concentration, and reaction time, to maximize yield and minimize side reactions.

Data Table: Summary of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | 4-Iodophenol, Piperidine | Same as laboratory |

| Solvent | DMF, THF | Polar aprotic solvents; optimized blends |

| Base | K2CO3, NaH | Same, with controlled dosing |

| Temperature | Room temperature to reflux | Precisely controlled via automated systems |

| Reaction Time | Several hours | Optimized for throughput (shorter times) |

| Intermediate | 4-(4-Iodo-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | Same, with scale-up considerations |

| Purification | Recrystallization, chromatography | Recrystallization, chromatography |

| Yield | Moderate to high | High, with process optimization |

Research Findings and Reaction Analysis

Research into the preparation of this compound highlights several important aspects:

- Reaction Mechanism: The nucleophilic substitution proceeds via deprotonation of the phenol hydroxyl group, followed by nucleophilic attack on the piperidine ring precursor.

- Reagent Effects: The choice of base significantly affects the reaction rate and yield. Strong bases like sodium hydride provide higher conversion but require careful handling.

- Solvent Influence: Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction efficiency.

- Intermediate Stability: The tert-butyl ester intermediate is stable under reaction conditions and facilitates purification before final deprotection.

- Product Stability: The hydrochloride salt form improves compound stability and solubility, which is beneficial for downstream applications.

Notes on Related Compounds and Analogous Preparations

While direct patents or literature specifically detailing alternative preparation methods for this compound are limited, related compounds such as 4-[(4-Iodophenoxy)methyl]piperidine hydrochloride share similar synthetic strategies involving nucleophilic substitution and protection/deprotection steps. Industrial methods often borrow from these analogous syntheses to improve efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Iodophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can produce corresponding ketones or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of new drugs, particularly those targeting central nervous system disorders. Its ability to inhibit serotonin and noradrenaline reuptake positions it as a candidate for developing antidepressants and treatments for anxiety disorders .

Potential Therapeutic Applications Include :

- Treatment of depression

- Management of anxiety disorders

- Therapeutic strategies for obsessive-compulsive disorder

- Pain management and migraine prophylaxis

Biological Studies

In biological research, 4-(4-Iodophenoxy)piperidine hydrochloride can be utilized to study various biochemical pathways and mechanisms due to its affinity for specific receptors or enzymes. This makes it useful in:

- Investigating receptor-ligand interactions

- Exploring the mechanisms of drug action in cellular models

Cancer Research

Recent studies have explored the use of similar compounds in cancer research, particularly in the development of targeted therapies. For example, modifications of piperidine derivatives have been investigated for their ability to enhance tumor accumulation in preclinical models, suggesting that this compound could also be adapted for similar applications .

Case Study 1: Antidepressant Development

Research has highlighted the effectiveness of piperidine derivatives in treating mood disorders. A study demonstrated that compounds similar to this compound exhibited significant serotonin receptor activity, which is crucial for developing new antidepressants .

Case Study 2: Cancer Targeting Peptides

In a comparative study involving integrin-targeting peptides, modifications including piperidine derivatives showed improved selectivity and stability, enhancing their potential for targeted cancer therapies. The findings suggest that integrating this compound into such peptides could improve their efficacy against tumors .

Mécanisme D'action

The mechanism of action of 4-(4-Iodophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group can facilitate binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 4-(4-Iodophenoxy)piperidine hydrochloride and related compounds:

*Estimated based on atomic masses.

Key Structural and Functional Differences

- Chlorine/Bromine (): Smaller halogens with lower lipophilicity; bromine’s polarizability may enhance van der Waals interactions in receptor binding. Trifluoromethyl (): Strong electron-withdrawing group, improving metabolic stability and altering electronic distribution on the phenoxy ring.

- Aromatic Modifications: Diphenylmethoxy (): Bulky substituent increases molecular weight and may limit bioavailability due to poor solubility.

Activité Biologique

4-(4-Iodophenoxy)piperidine hydrochloride, a compound with significant biological relevance, is being investigated for its interactions with various biological targets, particularly in the context of neurological and cancer-related applications. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a 4-iodophenoxy group. Its molecular formula is C12H14ClINO, and it has a molecular weight of approximately 303.65 g/mol. The presence of the iodine atom is particularly noteworthy due to its influence on the compound's biological activity.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : It has been shown to interact with sigma receptors, particularly the Sigma-1 receptor (S1R), which plays a crucial role in cellular signaling and neuroprotection .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain.

Table 1: Biological Activity Overview

Case Study 1: Imaging Potential

A study evaluated the efficacy of iodine-124 labeled derivatives of this compound for imaging S1R overexpressing tumors. The results indicated that this compound accumulates in tumor tissues, providing a promising avenue for non-invasive tumor imaging techniques using PET (Positron Emission Tomography) methods .

Case Study 2: Neurotransmitter Interaction

Research on derivatives of piperidine compounds showed that modifications at the para position significantly altered their binding affinity to serotonin transporters (SERT). Specifically, substituting fluorine with iodine decreased the binding potency, suggesting that halogen substitutions can modulate pharmacological profiles .

Pharmacological Applications

The potential applications of this compound are diverse:

- Neuropharmacology : Its interaction with sigma receptors suggests possible uses in treating neurodegenerative diseases or psychiatric disorders.

- Oncology : The ability to target tumors makes it a candidate for developing novel imaging agents or therapeutic agents against cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Iodophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 4-iodophenol derivatives under alkaline conditions (e.g., using triethylamine as a base). Optimize yield by controlling temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios. Purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct stability studies under varying temperatures and humidity to establish shelf-life. Safety protocols from piperidine derivatives suggest avoiding strong oxidizers and ensuring proper ventilation .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and piperidine backbone (δ 1.5–3.5 ppm). FT-IR identifies functional groups (C-O stretch at ~1250 cm⁻¹, N-H bend at ~1550 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular ion peaks (expected [M+H]⁺ at m/z ~348). Compare data with structurally similar compounds for validation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different solvents be resolved?

- Methodology : Systematically test solubility in solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C, 37°C) using gravimetric or UV-Vis methods. Analyze discrepancies by verifying solvent purity (HPLC-grade) and compound crystallinity (XRD). Cross-reference with Hansen solubility parameters to predict solvent compatibility .

Q. What strategies can be employed to elucidate the reaction mechanisms involving this compound under varying pH conditions?

- Methodology : Perform kinetic studies (e.g., pseudo-first-order conditions) at pH 3–10. Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Computational modeling (DFT) identifies transition states and intermediates. Validate with LC-MS to detect byproducts .

Q. How does the iodine substituent influence the pharmacological activity of this compound compared to its halogenated analogs?

- Methodology : Conduct receptor binding assays (e.g., radioligand displacement) to compare affinity with fluoro-/chloro-substituted analogs. Use molecular docking (AutoDock Vina) to analyze halogen bonding interactions. Correlate results with in vitro cytotoxicity data (IC₅₀ values in cell lines) .

Q. What methodologies are recommended for analyzing batch-to-batch variability in the synthesis of this compound?

- Methodology : Implement HPLC-UV with a C18 column to quantify purity across batches. Apply multivariate analysis (PCA) to identify critical process parameters (e.g., reaction time, catalyst loading). Establish SOPs for critical steps (e.g., cooling rate during crystallization) .

Q. How can researchers integrate computational chemistry with experimental data to predict the behavior of this compound in biological systems?

- Methodology : Develop QSAR models using descriptors like logP and polar surface area to predict bioavailability. Perform molecular dynamics simulations (GROMACS) to assess membrane permeability. Validate with in vitro permeability assays (Caco-2 cell monolayers) .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Use Bland-Altman plots to compare conflicting results (e.g., solubility or reactivity data). Replicate experiments under identical conditions to isolate variables .

- Theoretical Frameworks : Link mechanistic studies to existing theories (e.g., Hammett equation for substituent effects) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.